molecular formula C6H9F3O2 B2973844 2-(3,3,3-Trifluoropropyl)-1,3-dioxolane CAS No. 773102-97-9

2-(3,3,3-Trifluoropropyl)-1,3-dioxolane

Cat. No.: B2973844
CAS No.: 773102-97-9
M. Wt: 170.131
InChI Key: DPRUTITWLKDMID-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoropropyl)-1,3-dioxolane is a chemical compound with the molecular formula C6H9F3O2 . This structure incorporates a 1,3-dioxolane ring, a five-membered cyclic acetal known for its utility as a solvent and building block in organic synthesis , which is functionalized with a 3,3,3-trifluoropropyl chain. The presence of the trifluoropropyl group is a key structural feature, as fluorine-containing moieties are prized in materials science and medicinal chemistry for their ability to profoundly influence a molecule's electronic properties, metabolic stability, and lipophilicity. While specific biological data or applications for this exact compound are not widely reported in the available literature, its structure suggests significant potential as a versatile intermediate. Researchers may employ it in the development of novel compounds for agrochemical or pharmaceutical research, or as a precursor in the synthesis of more complex, fluorine-functionalized molecules, including specialized siloxanes . The compound is related to a class of molecules studied in radical telomerization reactions, indicating its potential utility in polymer chemistry and materials science . This product is intended for research and development use by qualified professionals only. It is not intended for diagnostic or therapeutic uses, or for any other form of human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,3,3-trifluoropropyl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)2-1-5-10-3-4-11-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRUTITWLKDMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Chemical Reactivity and Transformation Studies of 2 3,3,3 Trifluoropropyl 1,3 Dioxolane

Reactions Involving the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring, a cyclic acetal (B89532), is susceptible to a variety of transformations, primarily involving cleavage of the carbon-oxygen bonds. These reactions are often catalyzed by acids and can lead to ring-opening, functionalization, or polymerization.

The stability of the 1,3-dioxolane ring in 2-(3,3,3-trifluoropropyl)-1,3-dioxolane is significantly influenced by the pH of the surrounding medium. Like other acetals, it is generally stable under neutral and basic conditions but is prone to hydrolysis under acidic conditions.

Acid-Catalyzed Hydrolysis:

In the presence of an acid catalyst, the 1,3-dioxolane ring can undergo hydrolysis to yield ethylene (B1197577) glycol and 4,4,4-trifluorobutanal (B105314). The reaction proceeds via protonation of one of the oxygen atoms in the ring, followed by nucleophilic attack by water. This process is reversible, and the equilibrium can be shifted by controlling the reaction conditions. The electron-withdrawing nature of the trifluoropropyl group may influence the rate of this reaction compared to non-fluorinated analogues.

ConditionReactantsProducts
Acidic (e.g., aq. HCl)This compound, H₂OEthylene glycol, 4,4,4-Trifluorobutanal

Ring-Opening with Other Nucleophiles:

Beyond hydrolysis, the ring can be opened by other nucleophiles under acidic conditions. For instance, reaction with alcohols would lead to the formation of acyclic acetals. The general mechanism involves the formation of an oxocarbenium ion intermediate, which is then attacked by the nucleophile.

The 1,3-dioxolane moiety can participate in cationic ring-opening polymerization (CROP) to form polyacetal chains. This type of polymerization is typically initiated by strong acids or Lewis acids.

Cationic Ring-Opening Polymerization (CROP):

While specific studies on the polymerization of this compound are not extensively documented, the general mechanism for CROP of 1,3-dioxolanes involves the formation of a propagating oxonium ion. The resulting polymer would possess a poly(ether-acetal) backbone with pendant 3,3,3-trifluoropropyl groups. These fluorine-containing side chains would be expected to impart unique properties to the polymer, such as low surface energy, hydrophobicity, and thermal stability.

Co-polymerization:

This compound could potentially be co-polymerized with other cyclic ethers or acetals, such as tetrahydrofuran (B95107) or 1,3,5-trioxane, to produce copolymers with tailored properties. The reactivity ratios of the co-monomers would determine the composition and microstructure of the resulting copolymer. The presence of the fluorinated side chain might influence its reactivity in copolymerization systems.

Polymerization TypeInitiator/CatalystPotential Polymer StructurePotential Properties
CROP (Homopolymerization)Lewis Acids (e.g., BF₃·OEt₂), Protic Acids (e.g., H₂SO₄)[-O-CH₂-CH₂-O-CH(CH₂CH₂CF₃)-]nHydrophobicity, Low Surface Energy, Thermal Stability
CROP (Co-polymerization)Lewis Acids, Protic AcidsRandom or block copolymer with other cyclic monomersTunable properties based on co-monomer

Reactivity of the Trifluoropropyl Side Chain

The 3,3,3-trifluoropropyl side chain is characterized by the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group, which influences the reactivity of the adjacent methylene (B1212753) groups.

The carbon-fluorine bonds in the CF₃ group are exceptionally strong, making this group generally resistant to both electrophilic and nucleophilic attack under standard conditions. Transformations typically require harsh reagents or specific activation.

Nucleophilic Substitution:

Direct nucleophilic displacement of a fluoride (B91410) ion from the CF₃ group is extremely difficult due to the strength of the C-F bond and the instability of the resulting carbanion. Such reactions are not typically observed.

Electrophilic Attack:

The C-F bonds are also resistant to electrophilic attack. The high electronegativity of fluorine atoms polarizes the C-F bonds, making the carbon atom electron-deficient and thus not susceptible to electrophiles.

Reactions are more likely to occur at the methylene groups (C1' and C2') of the propyl chain. The strong inductive effect of the CF₃ group can activate the C-H bonds on the adjacent carbon (C2') towards deprotonation by a strong base, potentially allowing for subsequent functionalization. However, specific studies on such reactions for this compound are limited.

Further fluorination or halogenation of the already fluorinated side chain is challenging and generally not a common transformation.

Fluorination:

Introducing additional fluorine atoms onto the propyl chain would likely require specialized and highly reactive fluorinating agents. The existing CF₃ group deactivates the rest of the alkyl chain towards further electrophilic fluorination.

Halogenation:

Radical halogenation (e.g., with Cl₂ or Br₂ under UV light) could potentially occur at the methylene positions of the propyl side chain. The selectivity of this reaction would depend on the relative stability of the resulting carbon radicals. The electron-withdrawing CF₃ group would destabilize a radical at the adjacent C2' position, suggesting that halogenation might preferentially occur at the C1' position, though this is speculative without experimental data.

Reaction TypeReagentPotential Site of ReactionRemarks
Radical HalogenationCl₂ or Br₂ / UV lightC1' or C2' of the propyl chainSelectivity would be influenced by the CF₃ group.

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the involvement of This compound in cycloaddition reactions or cascade processes.

The research to date has not focused on the utility of this particular fluorinated dioxolane as a substrate or precursor in such transformations. While the broader fields of cycloaddition chemistry and cascade reactions are well-established for various classes of fluorinated and non-fluorinated organic compounds, specific studies and detailed findings concerning the reactivity of this compound in these contexts have not been reported. Consequently, data on its behavior as a dienophile, dipolarophile, or as a precursor to reactive intermediates for these reaction types are absent from the current body of chemical research.

Therefore, a detailed discussion, including research findings and data tables on the cycloaddition reactions and cascade processes of this specific compound, cannot be provided.

Iv. Mechanistic Investigations in 2 3,3,3 Trifluoropropyl 1,3 Dioxolane Chemistry

Elucidation of Reaction Pathways for Synthetic Transformations

The primary synthetic route to 2-(3,3,3-Trifluoropropyl)-1,3-dioxolane is the acetalization reaction. This transformation involves the condensation of an aldehyde with a 1,2-diol. For the target molecule, this specifically involves the reaction of 4,4,4-trifluorobutanal (B105314) with ethylene (B1197577) glycol, typically under acidic conditions.

The mechanism proceeds via the following key steps:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the oxygen atom of the aldehyde (4,4,4-trifluorobutanal), significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the hemiacetal.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, generating a resonance-stabilized carbocation (an oxocarbenium ion).

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the carbocationic center in an intramolecular fashion.

Deprotonation: The final step involves the deprotonation of the remaining hydroxyl oxygen, regenerating the acid catalyst and yielding the stable 1,3-dioxolane (B20135) ring structure.

An alternative, though less direct, pathway for synthesizing fluorinated 1,3-dioxolanes involves the reaction of a fluorinated olefin epoxide with a carbonyl compound. google.com For instance, an epoxide derived from a trifluoropropyl-containing olefin could react with formaldehyde (B43269) or another carbonyl compound to form the dioxolane ring. This pathway can sometimes be facilitated by radical or ionic catalysts, or even electromagnetic radiation, to increase the reaction rate. google.com

Role of Catalysts and Additives in Directing Reaction Mechanisms

Catalysts are pivotal in directing the mechanism of dioxolane formation, primarily by activating the carbonyl substrate. The acetalization reaction is reversible, and catalysts are essential for achieving reasonable reaction rates and yields, often in conjunction with the removal of water to drive the equilibrium toward the product.

Acid Catalysts: Both Brønsted and Lewis acids are commonly employed.

Heterogeneous Catalysts: Solid acid catalysts like Montmorillonite (B579905) K10 clay and mesoporous materials such as ZnAlMCM-41 are effective, reusable, and environmentally friendly options. nih.govrsc.org They provide acidic sites on their surface that facilitate the protonation steps of the mechanism.

Homogeneous Catalysts: Soluble catalysts such as titanium complexes, including TiO(TFA)₂ and TiCl₃(OTf), have been shown to efficiently catalyze the conversion of epoxides and carbonyls to 1,3-dioxolanes. rsc.org

Ionic Liquids: Certain ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulphate, can also serve as effective catalysts for the preparation of 1,3-dioxolanes from aldehydes and diols. google.com

Additives: In some synthetic variations, additives are used to enhance reactivity. For example, trimethyl orthoformate (TMOF) has been used as an additive to activate ketones, which are generally less reactive than aldehydes, enabling them to react successfully with sterically hindered diols to form ketals (2,2-disubstituted-1,3-dioxolanes). nih.gov

The choice of catalyst can significantly influence the reaction conditions and selectivity. Heterogeneous catalysts, for instance, simplify product purification as they can be easily removed by filtration. nih.gov

Catalyst TypeSpecific Example(s)Role in MechanismReference
Heterogeneous Solid AcidMontmorillonite K10, ZnAlMCM-41Provides surface acid sites for carbonyl activation. nih.govrsc.org
Homogeneous Lewis AcidTiO(TFA)₂, TiCl₃(OTf)Coordinates to the carbonyl oxygen, increasing carbon electrophilicity. rsc.org
Ionic Liquid1-butyl-3-methylimidazolium hydrogen sulphateActs as an acid catalyst to promote the reaction. google.com
Enzyme (Biocatalyst)Benzaldehyde (B42025) Lyase, OxidoreductaseUsed to create chiral diol precursors for asymmetric synthesis. rwth-aachen.de

Stereochemical Control Mechanisms in Asymmetric Transformations

While this compound itself is achiral, the principles of stereochemical control are critical when synthesizing chiral derivatives, which may arise from using substituted chiral diols or performing asymmetric reactions. rijournals.com The spatial arrangement of atoms is a fundamental aspect of organic synthesis, influencing the properties and functionality of the final molecule. rijournals.com

Mechanisms for achieving stereochemical control in the synthesis of related 1,3-dioxolanes include:

Use of Chiral Substrates: A straightforward method is to use an enantiopure diol as the starting material. Since the chiral centers of the diol are not directly involved in the reaction, their stereochemistry is transferred to the final product, resulting in a highly enantiopure 1,3-dioxolane. nih.gov

Chiral Catalysts: Asymmetric catalysis provides a more elegant approach. For example, a chiral binaphthyldiimine-Ni(II) complex has been used to catalyze asymmetric 1,3-dipolar cycloaddition reactions between carbonyl ylides and aldehydes, yielding cis-1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org The catalyst creates a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other.

Biocatalysis: Chemoenzymatic cascades offer another powerful strategy. Enzymes like benzaldehyde lyase and oxidoreductases can be used to produce chiral diols from achiral starting materials with high selectivity. rwth-aachen.de These chiral diols can then be reacted with an aldehyde in a subsequent step using a chemocatalyst, such as a ruthenium complex, to form the final, highly stereoselective dioxolane. rwth-aachen.de

Control MechanismDescriptionExampleReference
Chiral SubstrateReaction of an aldehyde with an enantiopure diol.Salicylaldehyde reacting with commercially available enantiopure diols. nih.gov
Asymmetric CatalysisUse of a chiral catalyst to create a stereoselective reaction environment.A chiral binaphthyldiimine-Ni(II) complex in 1,3-dipolar cycloadditions. organic-chemistry.org
BiocatalysisEnzymatic synthesis of a chiral precursor (diol) followed by chemical cyclization.Enzyme cascade to produce chiral 3,4-hexanediol, followed by Ru-catalyzed dioxolane formation. rwth-aachen.de

Influence of Fluorine on Reaction Intermediates and Transition States

The presence of the trifluoromethyl (CF₃) group in the 3,3,3-trifluoropropyl substituent exerts a profound influence on the reaction mechanism, primarily through strong stereoelectronic effects. semanticscholar.orgrsc.org

Inductive Effect: The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. This strong negative inductive effect (-I) has several consequences:

Intermediate Stability: It destabilizes any adjacent carbocationic intermediates. In the acetalization mechanism, the formation of the oxocarbenium ion is a key step. The electron-withdrawing CF₃ group, although three carbons away, will slightly increase the energy of this intermediate compared to a non-fluorinated analogue, potentially affecting the reaction kinetics.

Deactivation of Adjacent Positions: The electron-withdrawing nature of the CF₃ group can deactivate neighboring positions to certain types of chemical attack. For example, in direct fluorination reactions of substituted dioxolanes, a trifluoromethyl group at the 2-position was found to successfully deactivate the adjacent C-H bond (the 2-hydryl group), preventing undesirable fluorination at that site. tennessee.edu A similar, though attenuated, effect could be expected from the more distant trifluoropropyl group.

Altering Reaction Pathways: Fluorine substitution can fundamentally alter reaction landscapes, suppressing some pathways while enabling others. In studies of nucleophilic substitution (Sₙ2) versus elimination (E2) reactions, fluorination of the β-carbon was shown to suppress the E2 pathway. u-szeged.hu While not directly analogous, this demonstrates how fluorine can steer a reaction away from one transition state and toward another. In the context of this compound chemistry, the CF₃ group could influence the stability of transition states in potential side reactions, thereby enhancing the selectivity of the desired transformation. The unique interactions between fluorine and metals or other catalysts can also lead to novel reactivities not observed in their non-fluorinated counterparts. semanticscholar.org

V. Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-(3,3,3-Trifluoropropyl)-1,3-dioxolane. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a comprehensive characterization of the molecule's structure.

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for unambiguous structure verification.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the dioxolane ring and the trifluoropropyl side chain. The methine proton at the C2 position of the dioxolane ring would appear as a triplet, coupled to the adjacent methylene (B1212753) group of the propyl chain. The methylene protons of the dioxolane ring (at C4 and C5) would likely appear as a multiplet. The two methylene groups of the propyl chain would also present as complex multiplets due to coupling with each other and, in the case of the CH₂ group adjacent to the CF₃ group, with the fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The other carbons in the propyl chain and the dioxolane ring will show distinct chemical shifts, with their multiplicities in an off-resonance decoupled spectrum confirming the number of attached protons. Long-range carbon-fluorine couplings may also be observed.

¹⁹F NMR: As a sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds. nist.gov this compound is expected to exhibit a single ¹⁹F NMR signal, as all three fluorine atoms are chemically equivalent. This signal would appear as a triplet due to coupling with the two protons on the adjacent methylene group (CH₂).

Predicted NMR Data for this compound

Predicted ¹H NMR Spectral Data
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH (dioxolane, C2)~4.8 - 5.0t (triplet)~5-7
OCH₂CH₂O (dioxolane, C4/C5)~3.9 - 4.1m (multiplet)-
CH-CH₂ (propyl, C1')~1.8 - 2.0m (multiplet)-
CH₂-CF₃ (propyl, C2')~2.2 - 2.4m (multiplet)-
Predicted ¹³C NMR Spectral Data
AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (¹³C-¹⁹F Coupling)
CH (dioxolane, C2)~102 - 104s (singlet)
OCH₂CH₂O (dioxolane, C4/C5)~64 - 66s (singlet)
CH-CH₂ (propyl, C1')~30 - 33q (quartet)
CH₂-CF₃ (propyl, C2')~32 - 35q (quartet)
CF₃ (propyl, C3')~125 - 128q (quartet)
Predicted ¹⁹F NMR Spectral Data
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CF₃~ -65 to -70t (triplet)~10-12

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to C-H, C-O, and C-F bonds. Strong, sharp bands in the 1300-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. nih.gov The C-O-C stretching vibrations of the dioxolane ring are expected to appear as strong bands in the 1200-1000 cm⁻¹ region. docbrown.info Aliphatic C-H stretching vibrations would be observed in the 3000-2850 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-F bonds also give rise to Raman signals, the technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum.

Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
CH₂ Bend/Scissor~1470 - 1450Medium
C-F Stretch (asymmetric & symmetric)1100 - 1300Very Strong
C-O-C Stretch (Dioxolane Ring)1000 - 1200Strong

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Mass Spectrometry (MS): Upon ionization, this compound (C₆H₉F₃O₂) would produce a molecular ion [M]⁺. The fragmentation pattern would likely involve the cleavage of the bond between the dioxolane ring and the propyl side chain, as well as fragmentation of the dioxolane ring itself through characteristic pathways such as alpha-cleavage adjacent to the oxygen atoms.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound. The calculated exact mass for C₆H₉F₃O₂ is 170.0555.

Predicted Mass Spectrometry Data for this compound

IonFormulaPredicted m/z (Exact Mass)Description
[M]⁺[C₆H₉F₃O₂]⁺170.0555Molecular Ion
[M - CH₂CF₃]⁺[C₄H₇O₂]⁺87.0446Loss of trifluoroethyl radical
[C₃H₅O₂]⁺[C₃H₅O₂]⁺73.0290Dioxolane fragment from C2-side chain cleavage
[C₃H₄F₃]⁺[C₃H₄F₃]⁺97.0265Trifluoropropyl cation fragment

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. imperial.ac.uk This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, it would reveal the conformation adopted by the molecule in the crystal lattice and describe any intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that dictate the crystal packing. rsc.org

As of this writing, a search of crystallographic databases indicates that the crystal structure of this compound has not been reported in the public domain. If a single crystal of sufficient quality were to be grown and analyzed, the resulting data would provide invaluable validation of the structural features inferred from spectroscopic methods and offer a clear picture of its solid-state conformation.

Conformational Analysis of the Dioxolane Ring System

The five-membered 1,3-dioxolane (B20135) ring is not planar and exists as a dynamic equilibrium of puckered conformations. acs.orgacs.org The two most commonly discussed conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" or "half-chair" (C₂ symmetry), where two atoms are displaced on opposite sides of a plane defined by the other three. These conformations can interconvert through a low-energy process known as pseudorotation.

The substituent at the C2 position plays a crucial role in determining the preferred conformation of the ring. For this compound, the bulky and electronegative trifluoropropyl group would be expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance (A-strain) with the rest of the ring. Computational modeling, in conjunction with NMR data (specifically, the analysis of vicinal coupling constants), could provide a detailed understanding of the conformational landscape and the energy differences between the various conformers in solution.

Vi. Computational and Theoretical Studies of 2 3,3,3 Trifluoropropyl 1,3 Dioxolane

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Møller–Plesset Perturbation Theory (MP2))

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. epstem.net Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) are two widely used methods for this purpose. wikipedia.orgq-chem.comq-chem.com DFT is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org MP2, a post-Hartree-Fock ab initio method, improves upon the Hartree-Fock method by incorporating electron correlation effects. wikipedia.orgq-chem.comq-chem.com

For 2-(3,3,3-trifluoropropyl)-1,3-dioxolane, DFT calculations, often using functionals like B3LYP, can be employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as HOMO-LUMO energy gaps. mdpi.comnih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. researchgate.net

MP2 calculations, while computationally more demanding, offer a higher level of theory for capturing electron correlation. smu.edu This is particularly important for accurately predicting energies and intermolecular interactions. Comparing results from both DFT and MP2 methods can provide a more robust understanding of the molecule's properties. For instance, calculations on similar fluorinated compounds have demonstrated the reliability of these methods in predicting conformational energies and rotational barriers. nih.gov

Below is a hypothetical data table summarizing typical results that could be obtained from quantum chemical calculations on this compound.

PropertyDFT (B3LYP/6-311++G(d,p))MP2/aug-cc-pVTZ
Total Energy (Hartree)-765.12345-764.98765
HOMO Energy (eV)-7.89-8.01
LUMO Energy (eV)1.231.35
Dipole Moment (Debye)3.453.55

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes and intermolecular interactions. nih.govmolsimlab.com

For this compound, MD simulations can be used to explore its conformational landscape. The dioxolane ring can adopt various puckered conformations, and the trifluoropropyl side chain has multiple rotatable bonds. MD simulations can reveal the relative populations of different conformers and the energy barriers between them. researchgate.netresearchgate.netmdpi.com This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Furthermore, MD simulations can shed light on the nature of intermolecular interactions. mdpi.commdpi.com In the condensed phase, molecules of this compound will interact with each other through a combination of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. nih.govresearchgate.net The trifluoromethyl group, with its high electron-withdrawing capacity, can influence these interactions. libretexts.org MD simulations can quantify the strength and geometry of these interactions, providing a molecular-level understanding of the liquid structure and properties. nih.gov

A hypothetical data table illustrating potential findings from an MD simulation is presented below.

Interaction TypeAverage Distance (Å)Average Interaction Energy (kcal/mol)
Dioxolane-Dioxolane (Dipole-Dipole)4.5-1.2
Trifluoropropyl-Trifluoropropyl (van der Waals)5.0-0.8
Dioxolane-Trifluoropropyl4.8-0.5

Prediction of Reactivity, Regioselectivity, and Stereoselectivity via Computational Models

Computational models are invaluable for predicting the chemical reactivity of molecules, including aspects like regioselectivity and stereoselectivity. researchgate.netresearchgate.net For this compound, these models can be used to forecast its behavior in various chemical reactions.

The reactivity of the molecule can be assessed by examining its frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. nih.gov For example, the oxygen atoms of the dioxolane ring are expected to be nucleophilic, while the carbon atoms attached to the fluorine atoms may be susceptible to nucleophilic attack under certain conditions.

Computational models can also predict the regioselectivity of reactions, such as cycloadditions. nih.govmdpi.com By calculating the activation energies for different reaction pathways, it is possible to determine the most favorable regioisomer. researchgate.net Similarly, the stereoselectivity of reactions can be investigated by modeling the transition states leading to different stereoisomers. researchgate.net The relative energies of these transition states will determine the product distribution.

A hypothetical table summarizing predicted reactivity is shown below.

Reaction TypePredicted Major RegioisomerPredicted Major Stereoisomer
[3+2] Cycloaddition with Nitrile Oxide5-substituted isoxazolineNot applicable
Electrophilic addition to the dioxolane ringAttack at O1Not applicable

Electronic Structure Analysis and Bonding Characteristics of the Fluorinated Dioxolane System

A detailed analysis of the electronic structure provides a deeper understanding of the bonding within this compound. researchgate.netlongdom.org The presence of the highly electronegative fluorine atoms significantly influences the electronic distribution and bonding characteristics of the entire molecule. libretexts.org

The carbon-fluorine (C-F) bond is highly polarized, with a significant partial positive charge on the carbon and a partial negative charge on the fluorine. wikipedia.org This strong polarization contributes to the high strength of the C-F bond. wikipedia.orgmdpi.com This inductive effect propagates through the molecule, influencing the properties of the dioxolane ring. libretexts.org

Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and analyze orbital interactions. nih.gov NBO analysis can reveal hyperconjugative interactions, such as those between the C-H or C-C sigma bonds and the C-F antibonding orbitals, which can affect conformational stability. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) can also be employed to characterize the nature of the chemical bonds, including the degree of ionicity and covalency. researchgate.net

The electronic structure of the dioxolane ring itself is also of interest. researchgate.net The oxygen atoms possess lone pairs of electrons that can participate in intermolecular interactions and influence the molecule's reactivity. The presence of the electron-withdrawing trifluoropropyl group can affect the basicity of these oxygen atoms. nih.govnih.gov

A hypothetical table summarizing electronic structure data is provided below.

AtomMulliken Charge (e)NBO Charge (e)
F (average)-0.35-0.45
C (CF3)0.850.95
O (dioxolane, average)-0.50-0.60

Vii. Applications in Advanced Organic Synthesis and Material Science

Utility as a Key Intermediate or Building Block for Complex Molecule Synthesis

The 1,3-dioxolane (B20135) moiety is frequently found in complex molecules with biological activity and serves as a crucial intermediate in organic synthesis. acs.org As a substituted cyclic acetal (B89532), 2-(3,3,3-trifluoropropyl)-1,3-dioxolane offers a valuable building block for the introduction of the trifluoropropyl group into larger, more complex molecular architectures. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

While direct examples of its incorporation into named complex molecules are not extensively detailed in readily available literature, the fundamental reactivity of the dioxolane ring and the stability of the trifluoropropyl side chain make it an attractive synthon. For instance, the dioxolane can be hydrolyzed under acidic conditions to reveal the corresponding 4,4,4-trifluorobutanal (B105314), a reactive aldehyde that can then participate in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. This strategy allows for the late-stage introduction of the fluorinated fragment, a common and effective approach in medicinal chemistry.

Strategic Use in Protecting Group Chemistry for Carbonyls and 1,2-Diols

One of the most well-established roles of 1,3-dioxolanes in organic synthesis is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.govorganic-chemistry.org The formation of the cyclic acetal or ketal is a robust method to mask the reactivity of these functional groups under a variety of reaction conditions, particularly in the presence of strong bases and nucleophiles. researchgate.net

The presence of the electron-withdrawing 3,3,3-trifluoropropyl group in this compound influences the stability of the acetal. Generally, electron-withdrawing groups tend to stabilize acetals towards acidic hydrolysis, making them more robust protecting groups compared to their non-fluorinated counterparts. This enhanced stability can be advantageous in multi-step syntheses where other acid-labile protecting groups need to be selectively removed.

The deprotection of the this compound group to regenerate the carbonyl or diol functionality is typically achieved under acidic conditions, often in the presence of water. researchgate.net Various methods have been developed for the deprotection of acetals, including the use of solid-phase reagents and mild Lewis acids, which can offer chemoselectivity in complex molecular environments. chemicalbook.com

Table 1: Comparison of Acetal Protecting Groups

Protecting Group Structure Relative Stability to Acid Hydrolysis Common Deprotection Conditions
1,3-Dioxolane Standard Aqueous Acid (e.g., HCl, H₂SO₄)
2,2-Dimethyl-1,3-dioxolane (Acetone Acetal) More Labile Mild Aqueous Acid

| This compound | | More Stable | Stronger Aqueous Acid |

Integration into Fluorine-Containing Polymers and Advanced Materials

The 3,3,3-trifluoropropyl group is a key component in certain high-performance fluorosilicone polymers, such as poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS). researchgate.netresearchgate.net These materials are known for their excellent thermal stability, chemical resistance, and low-temperature flexibility. While the primary route to these polymers involves the ring-opening polymerization of cyclosiloxanes, the use of building blocks like this compound in the synthesis of specialized monomers or as an additive could offer pathways to novel materials with tailored properties.

For instance, the dioxolane could potentially be used to synthesize vinyl ethers or other polymerizable monomers containing the trifluoropropyl side chain. The incorporation of such monomers into other polymer backbones could impart properties such as hydrophobicity, oleophobicity, and low surface energy, which are desirable for applications in coatings, sealants, and membranes. The presence of the trifluoropropyl group can also enhance the UV resistance of materials. acs.org

Synthesis of Specialized Fluorinated Compounds and Scaffolds for Research Purposes

The synthesis of novel fluorinated compounds is of great interest for both academic research and industrial applications. nih.govresearchgate.net this compound can serve as a valuable starting material for the preparation of a range of specialized fluorinated building blocks.

As mentioned previously, hydrolysis of the dioxolane provides access to 4,4,4-trifluorobutanal. google.com This aldehyde is a precursor to 4,4,4-trifluoro-1-butanol, an important intermediate in the synthesis of liquid crystals, pharmaceuticals, and semiconductor materials. chemicalbook.com Furthermore, the aldehyde can be used in various reactions to construct fluorinated heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Viii. Research on Derivatives and Analogues of 2 3,3,3 Trifluoropropyl 1,3 Dioxolane

Synthesis of Substituted Dioxolanes with Varied Fluorinated Side Chains

The synthesis of 1,3-dioxolane (B20135) derivatives bearing different fluorinated side chains can be achieved through several established and innovative chemical routes. The primary method involves the acid-catalyzed acetalization of a fluorinated carbonyl compound with a 1,2-diol. Variations in this approach and other methods allow for a diverse range of fluorinated substituents.

A common and straightforward method is the reaction of a fluorinated aldehyde or ketone with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a dehydrating agent to remove water and drive the reaction to completion. organic-chemistry.org For instance, reacting 4,4,4-trifluorobutanal (B105314) with ethylene glycol would yield the parent compound, 2-(3,3,3-trifluoropropyl)-1,3-dioxolane. By using different fluorinated aldehydes and ketones, a variety of side chains can be introduced.

Another approach involves the direct fluorination of a pre-synthesized, non-fluorinated dioxolane. However, this method can be challenging, as direct fluorination can lead to a mixture of products, instability, and potential ring-opening, especially at the 2-position. tennessee.edu Research has shown that the presence of an electron-withdrawing group, such as a trifluoromethyl group, can help preserve certain parts of the molecule during fluorination. tennessee.edu

A patented method describes the synthesis of fluorinated 1,3-dioxolanes through the reaction of perfluorinated epoxides, like perfluoropropylene epoxide, with carbonyl compounds. google.com This process allows for the creation of dioxolanes with highly fluorinated ring structures, such as 2,2-dimethyl-4-trifluoromethyl-4,5,5-trifluoro-1,3-dioxolane. google.com

The following table summarizes various synthetic strategies for producing dioxolanes with fluorinated side chains.

Synthesis Method Reactants Typical Fluorinated Side Chain Key Features
Acid-Catalyzed Acetalization Fluorinated Aldehyde/Ketone + 1,2-DiolPerfluoroalkyl, Trifluoromethyl, etc.Standard and versatile method for protecting carbonyl groups. organic-chemistry.org
Direct Fluorination Substituted 1,3-Dioxolane + Fluorinating AgentVaried, depending on starting materialCan produce mixtures of isomers and lead to ring instability. tennessee.edu
From Perfluorinated Epoxides Perfluoropropylene Epoxide + KetoneTrifluoromethyl group on the dioxolane ringYields highly fluorinated heterocyclic structures. google.com
From Dioxolane Derivatives 2-Ethoxydioxolane + BenzotriazoleFormyl group precursorCreates a versatile reagent for further functionalization.

Structure-Reactivity and Structure-Property Relationships in Dioxolane Derivatives

The relationship between the molecular structure of fluorinated dioxolane derivatives and their resulting reactivity and physical properties is a critical area of study. The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CF3) group, profoundly alters the molecule's electronic character, stability, and physicochemical properties. academie-sciences.frnih.gov

The trifluoromethyl group is strongly electron-withdrawing, which can significantly impact the reactivity of the adjacent dioxolane ring. For example, this effect can deactivate the hydryl group at the 2-position of the dioxolane ring, making it less susceptible to abstraction or fluorination. tennessee.edu This deactivation is a key structure-reactivity relationship, potentially enhancing the stability of the acetal (B89532) group under certain conditions.

Structure-property relationship (SPR) studies on fluorinated compounds provide a framework for understanding these effects. nih.govnih.gov The substitution of hydrogen with fluorine typically leads to changes in:

Lipophilicity : The presence of fluorine often increases a molecule's lipophilicity, which can affect its solubility and transport properties. nih.gov

Acidity and Basicity : The inductive effect of fluorine atoms lowers the basicity of nearby functional groups. nih.gov

Metabolic Stability : Carbon-fluorine bonds are stronger than carbon-hydrogen bonds, often leading to increased resistance to metabolic degradation. academie-sciences.fr

Dipole Moment : Strategic placement of fluorine atoms can alter the molecule's dipole moment, which in turn affects properties like the dielectric constant. nih.govmdpi.com

The table below outlines the expected impact of structural modifications on the properties of fluorinated dioxolane derivatives.

Structural Modification Effect on Reactivity Effect on Physicochemical Properties
Increasing number of fluorine atoms on the side chain Decreased basicity of the dioxolane oxygens; potential for increased stability of C-F vs C-H bonds. nih.govnih.govIncreased lipophilicity (logD); potential alteration of dipole moment and conformational preference. nih.govmdpi.com
Position of fluorine atoms closer to the ring Stronger inductive electron-withdrawal from the acetal group, increasing its stability towards certain oxidative reactions. tennessee.eduGreater impact on the pKa of any acidic or basic centers; may decrease polarity depending on geometry. researchgate.net
Lengthening the fluorinated alkyl chain The electronic effect on the ring diminishes with distance.Lipophilicity generally increases.
Introducing unsaturation into the side chain Provides a site for addition reactions.May alter the overall geometry and electronic conjugation.

Comparative Studies with Related Cyclic Acetals (e.g., Dioxanes, Oxathiolanes, Oxazolines)

Comparing this compound with its analogues—such as the corresponding 1,3-dioxane (B1201747), oxathiolane, and oxazoline—reveals how changes in ring size and heteroatom composition affect the molecule's properties.

1,3-Dioxanes (Six-Membered Ring Analogue): The primary difference between a 1,3-dioxolane (five-membered ring) and a 1,3-dioxane (six-membered ring) is their conformation. Dioxanes preferentially adopt a stable chair-like conformation, similar to cyclohexane. thieme-connect.de This leads to distinct axial and equatorial positions for substituents, which is not as pronounced in the more flexible "envelope" conformation of a dioxolane. A substituent at the 2-position of a dioxane ring, such as a trifluoropropyl group, will strongly prefer the equatorial position to minimize steric interactions with axial atoms at the 4- and 6-positions. thieme-connect.de This conformational rigidity can influence the molecule's reactivity and how it interacts with other molecules.

Oxathiolanes and Oxazolines (Heteroatom Analogues): Replacing one of the oxygen atoms in the dioxolane ring with sulfur (to form an oxathiolane) or nitrogen (to form an oxazoline) introduces significant chemical differences.

Oxathiolanes (S,O-acetals): The presence of a sulfur atom, which is larger and less electronegative than oxygen, results in different bond lengths and angles. The C-S bond is weaker than the C-O bond, potentially making oxathiolanes more susceptible to certain types of cleavage.

Oxazolines (N,O-acetals): These are important heterocyclic compounds used widely in synthesis. nih.gov The nitrogen atom provides a site for protonation or alkylation and can act as a hydrogen bond acceptor. The synthesis of fluorinated oxazolines is an active area of research. researchgate.netmdpi.com The presence of the basic nitrogen atom fundamentally changes the chemical character of the ring compared to the relatively inert dioxolane.

The following table provides a comparison of these cyclic acetal systems when substituted with a fluorinated side chain.

Cyclic Acetal Ring Size Heteroatoms Key Structural Feature Impact of Fluorinated Side Chain
1,3-Dioxolane 5-memberedO, OFlexible envelope conformationElectronic withdrawal from the CF3 group enhances acetal stability.
1,3-Dioxane 6-memberedO, ORigid chair conformation thieme-connect.deSide chain strongly prefers the equatorial position, influencing steric accessibility.
1,3-Oxathiolane 5-memberedO, SContains a less electronegative sulfur atomThe C-S bond may offer a different site of reactivity compared to the C-O bonds.
2-Oxazoline 5-memberedO, NContains a basic nitrogen atom nih.govThe nitrogen atom's basicity will be reduced by the inductive effect of the fluorinated group.

Ix. Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes for Fluorinated Dioxolanes

The synthesis of organofluorine compounds is crucial for pharmaceuticals, agrochemicals, and materials due to their enhanced biological and physicochemical properties. benthamdirect.comresearchgate.net However, traditional synthetic methods often fall short of modern standards for simplicity, cost-effectiveness, and environmental friendliness. tandfonline.com Consequently, a significant research thrust is the development of sustainable and green synthetic routes for fluorinated dioxolanes.

Green chemistry approaches offer numerous advantages, including the use of inexpensive and non-toxic reagents, catalytic efficiency, shorter reaction times, energy efficiency, high yields, and environmental benignity. benthamdirect.comresearchgate.net Key areas of development include:

Microwave-assisted synthesis: This technique can accelerate reaction rates and improve yields. benthamdirect.comresearchgate.net

Green solvents: The use of water or ionic liquids as reaction media can reduce the reliance on volatile organic compounds. benthamdirect.comresearchgate.net

Organocatalysis and Photocatalysis: These methods provide alternatives to traditional metal-based catalysts, often with improved selectivity and lower environmental impact. benthamdirect.comresearchgate.net

Solvent-free and catalyst-free conditions: Designing reactions that proceed without the need for solvents or catalysts represents the ultimate goal in green synthesis. benthamdirect.comresearchgate.net

The development of non-toxic and recyclable fluorination reagents is another critical aspect of sustainable organofluorine chemistry, aiming to replace hazardous agents with safer alternatives. numberanalytics.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is essential for improving the synthesis of fluorinated dioxolanes. Research in this area is focused on enhancing both the selectivity and efficiency of these transformations.

For instance, ruthenium-based molecular catalysts have shown promise in the synthesis of 1,3-dioxolanes from diols and carbon dioxide with molecular hydrogen, offering a pathway to cyclic acetals from renewable resources. d-nb.inforesearchgate.net Other research has explored the use of various acid catalysts, such as p-Toluenesulfonic acid, Amberlyst 15, and Montmorillonite (B579905) K10, for the acetalization of aldehydes with diols, with Montmorillonite K10 proving to be highly effective. nih.gov The development of chiral catalysts, such as binaphthyldiimine-Ni(II) complexes, allows for the asymmetric synthesis of 1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Future work will likely focus on designing more robust and versatile catalysts that can operate under milder conditions and tolerate a wider range of functional groups, further expanding the synthetic utility of fluorinated dioxolanes.

Application of Advanced In-situ Characterization Techniques for Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. mdpi.com Advanced in-situ and operando characterization techniques are becoming increasingly important for gaining real-time insights into the dynamic processes that occur during a chemical reaction. mdpi.com4tu.nl

These techniques allow researchers to monitor changes in morphology, chemical bonding, valence states, and other properties as they happen, providing a more complete picture of the reaction pathway. mdpi.com Examples of such techniques include:

X-ray Photoelectron Spectroscopy (XPS)

X-ray Absorption Spectroscopy (XAS)

Scanning Probe Microscopy (SPM)

Transmission Electron Microscopy (TEM)

By applying these advanced methods to the study of fluorinated dioxolane synthesis, researchers can gain a deeper understanding of the catalytic cycles, identify key intermediates, and elucidate the factors that control selectivity and efficiency. This knowledge will be invaluable for the rational design of new and improved synthetic strategies.

Discovery of New Reactivity Modes and Transformations for the Compound

While the trifluoromethyl group is generally considered to be chemically stable, recent research has shown that it can participate in a variety of transformations, particularly when activated. lookchem.com This opens up new possibilities for the derivatization and functionalization of 2-(3,3,3-Trifluoropropyl)-1,3-dioxolane.

For example, anionically activated trifluoromethyl groups have been shown to react with nucleophiles to form new heterocyclic structures. lookchem.com Additionally, the development of methods for the direct C-H trifluoromethylation of heterocycles provides a powerful tool for introducing this important functional group into a wide range of molecules. nih.gov

Future research in this area will likely focus on exploring the reactivity of the trifluoropropyl group in this compound, with the goal of developing new synthetic methodologies and accessing novel molecular architectures. This could involve exploring reactions that are promoted by light, electricity, or novel catalysts to unlock new reactivity patterns.

Tailoring this compound Structures for Specific Synthetic Challenges and Material Innovations

The unique properties of fluorinated compounds make them highly valuable in a wide range of applications, from pharmaceuticals and agrochemicals to advanced materials. numberanalytics.comyoutube.com The incorporation of fluorine can significantly alter a molecule's physical and chemical properties, including its thermal stability, chemical resistance, and electronic properties. numberanalytics.comnumberanalytics.com

By strategically modifying the structure of this compound, it may be possible to create new molecules with tailored properties for specific applications. For example, fluorinated dioxolanes can serve as building blocks for the synthesis of fluoropolymers with desirable characteristics such as water-repellency and non-stick surfaces. man.ac.uk They can also be used as intermediates in the preparation of other functionalized fluorinated compounds. google.comrsc.org

Future research will likely focus on developing methods to introduce additional functional groups onto the dioxolane ring or the trifluoropropyl side chain, allowing for the creation of a diverse library of compounds with a wide range of properties. This will enable the development of new materials for applications in electronics, energy storage, and biomedical devices. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3,3,3-Trifluoropropyl)-1,3-dioxolane, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions of trifluoropropyl precursors with diols or epoxides. For example, analogous dioxolane derivatives are synthesized via nucleophilic substitution or acid-catalyzed cyclization in solvents like tetrahydrofuran (THF) . Optimization may include adjusting reaction temperature (room temperature to reflux), catalyst selection (e.g., Lewis acids), and stoichiometric ratios of reactants. Monitoring via thin-layer chromatography (TLC) ensures completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies trifluoropropyl group environments, while 1H^{1}\text{H} NMR resolves dioxolane ring protons.
  • IR Spectroscopy : Confirms ether (C-O-C) and C-F bond stretching (1000–1300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C6_6H5_5CF3_3O, Mol. weight ~188 g/mol) .

Q. What solvent systems are compatible with this compound in experimental workflows?

  • Methodological Answer : THF, dichloromethane (DCM), and acetonitrile are suitable due to the compound’s moderate polarity. Avoid protic solvents (e.g., water, alcohols) to prevent ring-opening reactions. Solubility tests in varying polarity solvents can guide formulation for catalytic or polymerization studies .

Advanced Research Questions

Q. How does the trifluoropropyl group influence the reactivity of 1,3-dioxolane derivatives in copolymerization?

  • Methodological Answer : The electron-withdrawing trifluoropropyl group reduces electron density on the dioxolane ring, altering reactivity in cationic or radical polymerization. For example, copolymers with dimethylsiloxane show enhanced low-temperature flexibility due to reduced crystallinity. Dynamic mechanical thermal analysis (DMTA) reveals glass transition temperature (TgT_g) shifts dependent on trifluoropropyl content .

Q. What mechanistic insights explain the compound’s reactivity with electron-deficient alkenes?

  • Methodological Answer : The dioxolane ring undergoes oxygen-promoted 1,2-addition with electron-deficient alkenes (e.g., acrylates), forming 1:1 adducts. Density functional theory (DFT) calculations can model transition states, while kinetic studies (e.g., variable-temperature NMR) quantify activation barriers. Oxygen acts as a radical initiator in some cases .

Q. How is this compound utilized in radiochemistry for hypoxia detection?

  • Methodological Answer : Derivatives like [18F]EF3 (2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide) leverage the trifluoropropyl group’s stability and lipophilicity for positron emission tomography (PET). Radiolabeling involves nucleophilic substitution with [18F]fluoride, followed by HPLC purification. Preclinical validation in hypoxia models confirms biodistribution and metabolic stability .

Q. What role does this compound play in siloxane-based polymer chemistry?

  • Methodological Answer : It serves as a monomer in fluorosilicone elastomers. For example, 1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane derivatives undergo ring-opening polymerization to form heat-resistant, low-temperature flexible polymers. Characterization via gel permeation chromatography (GPC) and thermogravimetric analysis (TGA) evaluates molecular weight distribution and thermal stability .

Q. How can computational methods predict the compound’s behavior in novel reaction systems?

  • Methodological Answer : Molecular dynamics (MD) simulations model solvation effects, while quantum mechanical calculations (e.g., DFT) predict regioselectivity in ring-opening reactions. Software like Gaussian or ORCA can optimize geometries and compute Fukui indices to identify reactive sites .

Data Contradictions and Resolution

  • Contradiction : lists the molecular formula as C6_6H5_5CF3_3O, while analogous dioxolanes in suggest variability in substituent placement.
    • Resolution : Verify via X-ray crystallography or HRMS to confirm regiochemistry. Cross-reference CAS registry data (773102-97-9) for authoritative validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.